molecular formula C16H13N3O3 B2433108 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one CAS No. 1172257-66-7

4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one

Cat. No.: B2433108
CAS No.: 1172257-66-7
M. Wt: 295.298
InChI Key: MOPOKUHILBITLW-UHFFFAOYSA-N
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Description

4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is a heterocyclic compound that features a unique combination of furan, oxadiazole, and pyrrolidinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring . The pyrrolidinone moiety can be introduced through a subsequent reaction with a suitable amine and formaldehyde under Mannich reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogenation catalysts are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Amines derived from the oxadiazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-(Furan-2-yl)-1,2,4-oxadiazol-3-yl)-1-phenylpyrrolidin-2-one is unique due to its combination of furan, oxadiazole, and pyrrolidinone moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-14-9-11(10-19(14)12-5-2-1-3-6-12)15-17-16(22-18-15)13-7-4-8-21-13/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPOKUHILBITLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NOC(=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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